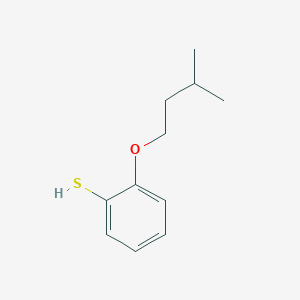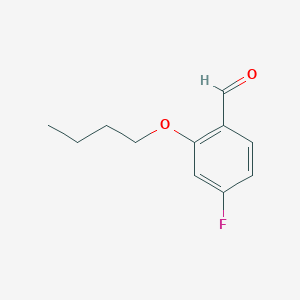
4-Benzyloxy-3-chloro-benzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyloxy-3-chloro-benzotrifluoride is an organic compound with the molecular formula C₁₄H₁₀ClF₃O It is characterized by a benzene ring substituted with a benzyloxy group at the 4-position, a chlorine atom at the 3-position, and a trifluoromethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3-chloro-benzotrifluoride typically involves the following steps:
Bromination: The starting material, benzene, undergoes bromination to introduce a bromine atom at the desired position.
Benzylation: The brominated compound is then treated with benzyl chloride in the presence of a base to introduce the benzyloxy group.
Chlorination: The benzyloxy-substituted compound is subjected to chlorination to introduce the chlorine atom.
Trifluoromethylation: Finally, the compound is treated with a trifluoromethylating agent to introduce the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using continuous flow reactors to ensure high efficiency and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-3-chloro-benzotrifluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Substitution: Substitution reactions can replace the benzyloxy or chlorine groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Benzyloxy-benzotrifluoride carboxylic acids or ketones.
Reduction: Hydrocarbon derivatives of the compound.
Substitution: Derivatives with different functional groups replacing the benzyloxy or chlorine atoms.
Scientific Research Applications
4-Benzyloxy-3-chloro-benzotrifluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Benzyloxy-3-chloro-benzotrifluoride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can influence the biological activity of the compound by affecting its binding affinity to receptors and enzymes.
Comparison with Similar Compounds
4-Benzyloxy-3-chloro-benzotrifluoride is compared with similar compounds such as:
Parachlorobenzotrifluoride: This compound has a similar structure but lacks the benzyloxy group.
3-Chlorobenzotrifluoride: This compound has a chlorine atom at the same position but lacks the benzyloxy group.
4-Benzyloxybenzotrifluoride: This compound has a benzyloxy group but lacks the chlorine atom.
The uniqueness of this compound lies in its combination of the benzyloxy and chlorine groups, which provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-1-phenylmethoxy-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O/c15-12-8-11(14(16,17)18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTDJXSMDQRQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7999887.png)
![1-Chloro-4-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7999895.png)



![1-Chloro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999914.png)







